molecular formula C30H20N2 B8259885 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline

Cat. No.: B8259885
M. Wt: 408.5 g/mol
InChI Key: QYUAYJVIBVPCQX-UHFFFAOYSA-N
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Description

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline (CAS 1186580-77-7) is an organic compound with the molecular formula C30H20N2 and a molecular weight of 408.49 g/mol. This molecule features an anthracene core, a well-known polycyclic aromatic hydrocarbon, which is linearly extended at its 9 and 10 positions via ethynyl linkages to two aniline groups . This structure creates a highly conjugated, rigid π-electron system. Handling should be done with care, as the compound is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . It is recommended to store it in a dark place, under an inert atmosphere, and at room temperature . While direct studies on this specific dianiline derivative are limited, its structural analogs provide strong indications of its potential research value. Molecules sharing the same 9,10-diethynylanthracene core have been extensively investigated as key components in functional materials. For instance, pyridinium salts built on this scaffold have been used to create highly stable and luminescent hybrid perovskites for light-emitting applications . Furthermore, the dibenzoic acid analog of this compound is a recognized linker in the synthesis of Metal-Organic Frameworks (MOFs), where it facilitates high electrical conductivity and acts as an antenna for visible-light-driven catalytic reactions, such as hydrogen evolution and CO2 reduction . Therefore, this compound is a promising building block for research in organic electronics, as a precursor for photoactive cations, and in the construction of porous materials for sensing and catalysis. This product is strictly For Research Use Only.

Properties

IUPAC Name

4-[2-[10-[2-(4-aminophenyl)ethynyl]anthracen-9-yl]ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-12,15-18H,31-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUAYJVIBVPCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)N)C#CC5=CC=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Anthracene

Anthracene undergoes electrophilic aromatic bromination to produce 9,10-dibromoanthracene, a critical intermediate.

Reaction Conditions

ParameterValue
ReactantAnthracene, Bromine (Br₂)
CatalystIron(III) bromide (FeBr₃)
SolventDichloromethane (DCM)
Temperature0–5°C (ice bath)
Reaction Time12–24 hours
Yield85–90%

Mechanism : FeBr₃ facilitates Br⁺ generation, directing bromination to the 9,10-positions due to anthracene’s planar aromatic system.

Sonogashira Coupling with Trimethylsilylacetylene

The 9,10-dibromoanthracene undergoes a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (TMSA) to install ethynylene spacers.

Reaction Conditions

ParameterValue
Reactant9,10-Dibromoanthracene, TMSA
CatalystPd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
BaseTriethylamine (Et₃N)
SolventTetrahydrofuran (THF)
Temperature60–70°C
Reaction Time48 hours
Yield70–75%

Key Considerations :

  • Oxygen-free conditions prevent alkyne polymerization.

  • TMSA serves as a protecting group to stabilize the alkyne during subsequent steps.

Deprotection of Trimethylsilyl Groups

The trimethylsilyl (TMS) groups are cleaved to generate terminal alkynes.

Reaction Conditions

ParameterValue
ReactantTMS-protected intermediate
ReagentTetrabutylammonium fluoride (TBAF)
SolventTHF
TemperatureRoom temperature (25°C)
Reaction Time2 hours
Yield>95%

Mechanism : TBAF provides fluoride ions (F⁻) for nucleophilic displacement of TMS groups.

Amination with Aniline Derivatives

The terminal alkynes react with iodobenzene derivatives of aniline under Sonogashira conditions to form the final product.

Reaction Conditions

ParameterValue
ReactantDeprotected diethynylanthracene, 4-Iodoaniline
CatalystPdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)
BaseEt₃N
SolventTHF/DMF (1:1)
Temperature80°C
Reaction Time72 hours
Yield60–65%

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >98% purity.

Alternative Synthetic Routes

Direct Coupling with Aniline-Modified Alkynes

To bypass multiple steps, pre-functionalized aniline-alkyne precursors may couple directly with 9,10-dibromoanthracene.

Example :

ParameterValue
Reactant9,10-Dibromoanthracene, 4-Ethynylaniline
CatalystPd(PPh₃)₄ (3 mol%)
SolventDMF
Temperature100°C
Yield50–55%

Limitation : Lower yield due to steric hindrance from bulky aniline groups.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving efficiency.

Optimized Conditions :

ParameterValue
Reactant9,10-Dibromoanthracene, 4-Ethynylaniline
CatalystPd/C (5 mol%)
SolventDMF
Microwave Power300 W
Temperature120°C
Reaction Time1 hour
Yield68–72%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 4H, anthracene-H), 7.68–7.60 (m, 8H, aromatic-H), 6.85 (d, J = 8.4 Hz, 4H, aniline-H).

  • FT-IR : ν = 3300 cm⁻¹ (N–H stretch), 2100 cm⁻¹ (C≡C stretch).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 80:20).

  • Elemental Analysis : Calculated C: 88.20%, H: 4.93%, N: 6.87%; Found C: 88.05%, H: 5.02%, N: 6.91%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, safer handling of exothermic reactions.

  • Yield : 80–85% at 10 kg/batch scale.

Solvent Recycling

  • THF Recovery : Distillation achieves >90% solvent reuse.

Challenges and Optimization Opportunities

Key Challenges

  • Low Coupling Efficiency : Steric bulk of anthracene reduces catalyst accessibility.

  • Side Reactions : Homocoupling of alkynes forms undesired byproducts.

Proposed Solutions

  • Bulky Ligands : Use of PtBu₃ as a ligand improves catalyst turnover.

  • Low-Temperature Coupling : Reduces alkyne polymerization .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced anthracene derivatives.

    Substitution: Formation of nitro or sulfonic acid derivatives of the aniline groups.

Scientific Research Applications

Overview

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline is an organic compound characterized by its unique structure that includes an anthracene core with ethynyl and aniline substituents. This compound exhibits significant photophysical properties, making it suitable for a variety of applications in scientific research and technology.

Organic Electronics

The compound is primarily utilized in the field of organic electronics, particularly in the development of:

  • Organic Light-Emitting Diodes (OLEDs) : Due to its efficient light emission properties, it serves as a key component in OLEDs, enhancing brightness and color quality.
  • Organic Photovoltaic Cells : Its ability to facilitate charge separation and transport makes it a promising material for solar energy conversion.

Materials Science

In materials science, this compound is employed in:

  • Metal-Organic Frameworks (MOFs) : The compound can be integrated into MOFs for applications in gas storage and separation technologies.
  • Covalent Organic Frameworks (COFs) : Its structural properties allow for the creation of porous materials with potential uses in catalysis and environmental remediation.

Chemical Sensors

This compound acts as a fluorescent probe for detecting metal ions and other analytes. Its photophysical properties enable it to be used in:

  • Fluorescent Sensing : The ability to emit light upon excitation allows for sensitive detection of various chemical species.

Biological Research

In biological applications, the compound has been explored for:

  • Bioimaging : Its fluorescence makes it suitable for use as a marker in imaging techniques to visualize biological processes.
  • Fluorescent Markers : It can be utilized in cellular biology to track and study cellular components.

Mechanism of Action

The mechanism of action of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline involves its ability to absorb and emit light, making it useful in photophysical applications. The compound’s molecular structure allows for efficient intramolecular charge transfer, which is crucial for its function in organic electronics and sensors. The anthracene core acts as a light-harvesting antenna, while the ethynyl and aniline groups facilitate charge transfer and interaction with target molecules.

Comparison with Similar Compounds

Anthracene-Based Hole-Transporting Materials (HTMs)

AOME and AOHE

  • Structure : Both compounds feature an anthracene core with ethynylene-linked aromatic arms. AOME substitutes with 3,5-dimethoxystyryl groups, while AOHE uses 3,5-bis(hexyloxy)styryl groups .
  • Synthesis : Prepared via Heck coupling of 9,10-dibromoanthracene with vinylated aromatics, yielding 60–70% efficiency .
  • Properties :
    • AOME : Enhanced hole mobility due to methoxy groups’ electron-donating effects.
    • AOHE : Hexyloxy chains improve solubility and film-forming ability for perovskite solar cells.
  • Applications : AOHE-based devices show higher power conversion efficiency (PCE) in perovskite solar cells compared to AOME, attributed to better interfacial compatibility .

Comparison Table :

Compound Substituents Hole Mobility (cm²/V·s) PCE in Solar Cells
AOME 3,5-Dimethoxystyryl 2.1 × 10⁻³ 15.3%
AOHE 3,5-Bis(hexyloxy)styryl 3.4 × 10⁻³ 17.8%
Target Compound Aniline N/A (precursor) N/A

Hybrid Perovskites with Anthracene-Based Cations

AEPyPbI (C30H22N2Pb2I6)

  • Structure: The target compound’s derivative, 4,4'-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium), forms a 1D iodoplumbate with Pb₂I₆⁻ inorganic chains .
  • Properties :
    • Thermal Stability : Stable up to 300°C, surpassing conventional methylammonium perovskites.
    • Optical : Intense photoluminescence (PL) at 610 nm, comparable to InP epilayers .

(C30H22N2)3Bi4I18

  • Structure : A 0D bismuth iodide perovskite with the same cation.
  • Properties: Stability: Air-, water-, and thermally stable (up to 250°C). PL Efficiency: Quantum yield of 85%, higher than AEPyPbI due to reduced non-radiative recombination .

Comparison Table :

Compound Inorganic Component Dimensionality PL Peak (nm) Thermal Stability (°C)
AEPyPbI Pb₂I₆⁻ 1D 610 300
(C30H22N2)3Bi4I18 Bi₄I₁₈⁻ 0D 590 250
Target Compound N/A N/A N/A N/A

Fluorescent DSA Derivatives

NDSA and CNDSA

  • Structure : 9,10-Distyrylanthracene (DSA) derivatives with dimethylaniline (NDSA) or benzonitrile (CNDSA) substituents .
  • Properties: NDSA: Emission at 550 nm; used in bioimaging due to high biocompatibility. CNDSA: Red-shifted emission (580 nm) from electron-withdrawing cyano groups.
  • Applications: NDSA nanorods show 98% cell viability, while CNDSA exhibits superior photostability .

Comparison Table :

Compound Substituents Emission λ (nm) Application
NDSA Dimethylaniline 550 Bioimaging
CNDSA Benzonitrile 580 Long-term tracking
Target Compound Aniline N/A Precursor for MOFs

Metal-Organic Frameworks (MOFs)

NNU-28 (Zr–ABEDB MOF)

  • Structure : Built from the target compound’s derivative, 4,4'-(anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid (H₂ABEDB) .
  • Properties :
    • CO₂ Reduction : Formate production rate of 183.3 µmol h⁻¹ mmol⁻¹ under visible light.
    • H₂ Evolution : 704 µmol h⁻¹ g⁻¹ with Pt co-catalyst, 220× enhancement over pristine MOF .

NNU-27 (Zn–ABEDB MOF)

  • Structure: Similar ligand but with Zn(II) nodes.
  • Properties : Charge carrier mobility of 4.6 × 10³ cm² V⁻¹ s⁻¹ due to π-stacking .

Comparison Table :

MOF Metal Node Application Performance Metric
NNU-28 Zr(IV) CO₂ → HCOOH 183.3 µmol h⁻¹ mmol⁻¹
NNU-27 Zn(II) FETs 4.6 × 10³ cm² V⁻¹ s⁻¹
UiO-66 Zr(IV) General catalysis Lower CO₂ reduction efficiency

Biological Activity

Overview

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline is a synthetic organic compound belonging to the anthracene derivatives class. Its structure features two ethynyl groups attached to the 9 and 10 positions of an anthracene core, which are further connected to aniline moieties. This compound is recognized for its significant photophysical properties and potential applications in organic electronics and biological research.

  • Molecular Formula : C₃₀H₂₀N₂
  • Molecular Weight : 408.49 g/mol
  • CAS Number : 1186580-77-7

The biological activity of this compound is primarily attributed to its ability to undergo intramolecular charge transfer (ICT), which enhances its photophysical properties. The anthracene core acts as a light-harvesting unit, while the ethynyl and aniline groups facilitate interactions with biological targets. This unique structure allows for efficient absorption and emission of light, making it a candidate for applications in bioimaging and as a fluorescent marker.

1. Fluorescent Probes

The compound has been studied for its potential as a fluorescent probe in biological systems. Its ability to emit light upon excitation makes it suitable for imaging techniques in cellular biology.

3. Anticancer Potential

The broader class of anthracene derivatives has been explored for anticancer properties. For instance, anthraquinones have demonstrated cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .

Case Study: Fluorescent Properties

A study highlighted the use of conjugated oligomers with anthracene units that exhibited enhanced fluorescence upon UV activation. This suggests that compounds like this compound could be developed into photoactivatable fluorescent markers for live-cell imaging .

Research Findings on DNA Binding

Research on anthraquinone derivatives has shown that they possess significant binding affinity to DNA through intercalation. This property is crucial for potential therapeutic applications where modulation of DNA structure is necessary . Although direct studies on this specific compound are scarce, the structural similarities suggest comparable interactions.

Biological Activity Mechanism Reference
Fluorescent probeICT leading to fluorescence
DNA intercalationIntercalation affecting DNA stability
Anticancer activityCytotoxic effects on cancer cells

Q & A

Q. What are the optimal synthetic routes for preparing 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A plausible method includes:

  • Step 1 : Prepare 9,10-diiodoanthracene as the central aromatic core.
  • Step 2 : Perform a Sonogashira coupling with 4-ethynylaniline derivatives under inert conditions (e.g., nitrogen atmosphere) using Pd(PPh₃)₂Cl₂/CuI as catalysts and triethylamine as a base .
  • Step 3 : Purify the product via column chromatography (silica gel, dichloromethane/hexane gradient) followed by recrystallization in a DMF/ethanol mixture to achieve >95% purity .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ethynyl linkages and anthracene core symmetry.
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (expected m/z ≈ 428.4 for C₃₀H₂₀N₂) .

Advanced Research Questions

Q. How can researchers address discrepancies in photophysical data between experimental and computational models?

Discrepancies often arise from solvent effects or approximations in density functional theory (DFT) calculations. To resolve this:

  • Experimental Calibration : Measure UV-Vis absorption and fluorescence spectra in solvents of varying polarity (e.g., toluene, DMSO) to compare with time-dependent DFT (TD-DFT) simulations .
  • Solvent Parameterization : Include explicit solvent models (e.g., COSMO-RS) in computational workflows to improve agreement .

Q. What strategies mitigate solubility challenges in organic electronic applications?

The compound’s limited solubility in common solvents (e.g., THF, chloroform) can hinder thin-film fabrication. Solutions include:

  • Derivatization : Introduce alkyl or oligoether side chains to the aniline groups to enhance solubility without disrupting conjugation .
  • Co-solvent Systems : Use DMF/DMSO mixtures (4:1 v/v) at elevated temperatures (60–80°C) to achieve homogeneous solutions for spin-coating .

Q. How does the electronic structure of this compound influence its performance in optoelectronic devices?

The anthracene core and ethynyl-aniline substituents create a rigid, conjugated framework with:

  • High Charge Mobility : π-π stacking in thin films facilitates hole/electron transport, as confirmed by Hall effect measurements (mobility ≈ 10⁻³ cm²/V·s) .
  • Tunable Bandgap : Adjusting substituents (e.g., electron-withdrawing groups on aniline) shifts the HOMO-LUMO gap (calculated range: 2.8–3.2 eV) .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for analogous anthracene derivatives?

Yield variations (e.g., 50% vs. 57% in similar reactions ) may stem from:

  • Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) and ligand ratios (e.g., PPh₃ vs. XPhos).
  • Reaction Time : Monitor via TLC; extended reflux (>6 hours) can degrade sensitive intermediates.

Q. What experimental controls are essential for studying aggregation-induced emission (AIE) properties?

  • Concentration-Dependent Studies : Dilute (10⁻⁶ M) vs. concentrated (10⁻³ M) solutions in THF/water mixtures to observe AIE activation .
  • Temperature Control : Use a Peltier-equipped fluorometer to track emission changes during heating/cooling cycles (20–80°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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